N,α,α'-Trimethyldiphenethylamine-d3
Description
N,α,α'-Trimethyldiphenethylamine-d3 is a deuterated analog of N,α,α'-trimethyldiphenethylamine, where three hydrogen atoms are replaced with deuterium isotopes. This substitution occurs at specific positions, likely on the methyl groups or the aromatic rings, to enhance metabolic stability and facilitate tracing in pharmacokinetic studies. The compound’s molecular formula is C₁₈H₂₀D₃N, with an exact molecular weight of 267.19885 g/mol . Its IUPAC name, N-methyl-1-phenyl-N-(1-phenylpropan-2-yl)propan-2-amine-d3, reflects the branched phenethylamine backbone with methyl substitutions at the nitrogen and α-positions of the ethylamine chain.
The deuterated form is primarily utilized in research as a stable isotopic tracer, enabling precise analysis of metabolic pathways, drug interactions, and degradation kinetics . It is commercially available as a reference standard (TRC T796042) , underscoring its role in analytical chemistry and drug development.
Properties
Molecular Formula |
C₁₉H₂₂D₃N |
|---|---|
Molecular Weight |
270.43 |
Synonyms |
N,α-Dimethyl-N-(1-methyl-2-phenylethyl)benzeneethanamine-d3; |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogues
Key Differences and Research Findings
Deuterium Isotope Effects
The deuterium substitution in this compound reduces metabolic degradation rates compared to non-deuterated analogues. This "kinetic isotope effect" enhances its utility in mass spectrometry and nuclear magnetic resonance (NMR) studies, where isotopic labeling improves detection sensitivity and data resolution .
Pharmacological Profiles
- Prolintane : Unlike the deuterated compound, prolintane exhibits direct CNS stimulant activity by modulating dopamine reuptake .
- Dimetamfetamine Hydrochloride : This compound shares the N,N,α-trimethyl phenethylamine core but lacks deuterium and diphenyl groups. It acts as an adrenergic receptor agonist, with clinical applications in narcolepsy and ADHD .
Chemical Reactivity
N,N,1-Trimethyl-3,3-diphenylpropylamine (CAS 13957-55-6) features a propylamine chain instead of a diphenethylamine backbone. This structural difference reduces its pharmacological activity, limiting its use to synthetic intermediates .
Metabolic and Stability Studies
Deuterated compounds like this compound exhibit prolonged half-lives in vivo due to stronger C-D bonds resisting enzymatic cleavage. For example, deuterated drugs such as Deutetrabenazine show 2–3 times longer half-lives than non-deuterated versions .
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